

A Technical Guide to 1-Tert-butyl-3-iodobenzene: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 1-Tert-butyl-3-iodobenzene

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This technical guide provides an in-depth overview of **1-tert-butyl-3-iodobenzene**, a key aromatic building block in organic synthesis. This document outlines its fundamental chemical and physical properties, provides a detailed experimental protocol for its application in cross-coupling reactions, and illustrates a representative synthetic workflow.

Core Chemical and Physical Properties

1-tert-butyl-3-iodobenzene is a substituted aromatic compound valued for its utility as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and novel organic materials. Its chemical structure consists of a benzene ring substituted with a bulky tert-butyl group and an iodine atom at the meta position.

The key quantitative data for **1-tert-butyl-3-iodobenzene** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₃ I	[1]
Molecular Weight	260.11 g/mol	[1]
CAS Number	58164-02-6	[1]
Appearance	Colorless to light yellow liquid	
Boiling Point	244.6 ± 9.0 °C at 760 mmHg	
Density	1.5 ± 0.1 g/cm ³	
Flash Point	107.0 ± 7.7 °C	

Experimental Protocol: Sonogashira Coupling of 1-Tert-butyl-3-iodobenzene

The carbon-iodine bond in **1-tert-butyl-3-iodobenzene** is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, a transformation of significant importance in medicinal chemistry and materials science. Below is a detailed methodology for a representative Sonogashira coupling reaction.

Reaction Scheme:

An aryl iodide, such as **1-tert-butyl-3-iodobenzene**, reacts with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base to yield a disubstituted alkyne.

Materials:

- **1-tert-butyl-3-iodobenzene**
- Terminal alkyne (e.g., phenylacetylene)
- Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

- Copper(I) iodide (CuI)
- Triethylamine (TEA), anhydrous
- Tetrahydrofuran (THF), anhydrous
- Nitrogen or Argon gas supply
- Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
- Magnetic stirrer and stir bar
- Thin-layer chromatography (TLC) plates and developing chamber
- Silica gel for column chromatography

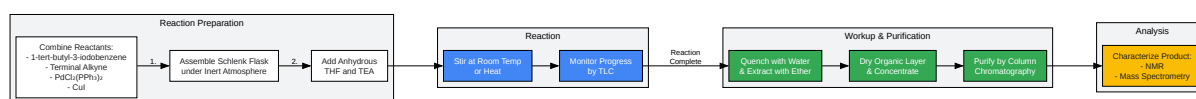
Procedure:

- **Reaction Setup:** To an oven-dried Schlenk flask equipped with a magnetic stir bar, add **1-tert-butyl-3-iodobenzene** (1.0 equiv.), the terminal alkyne (1.2 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.05 equiv.).
- **Inert Atmosphere:** Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
- **Solvent and Base Addition:** Under the inert atmosphere, add anhydrous tetrahydrofuran (THF) followed by anhydrous triethylamine (TEA) via syringe. The typical solvent-to-base ratio is 4:1 (v/v).
- **Reaction:** Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- **Workup:** Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether.

- Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
- Analysis: Characterize the purified product using standard analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.^{[2][3][4][5][6]}

Experimental Workflow: Synthesis of a Disubstituted Alkyne via Sonogashira Coupling

The following diagram illustrates the logical workflow for the synthesis and purification of a disubstituted alkyne using **1-tert-butyl-3-iodobenzene** as a starting material in a Sonogashira coupling reaction.



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Caption: Experimental workflow for Sonogashira coupling.

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